1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde
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Overview
Description
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclopentadiene ring substituted with five methyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization reaction to form 2,3,4,5-tetramethylcyclopent-2-enone. This intermediate is then further reacted to yield the desired compound .
Another method involves the addition of 2-butenyllithium to ethyl acetate, followed by acid-catalyzed dehydrocyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the cyclopentadiene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carboxylic acid.
Reduction: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde has several applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde involves its reactivity as an aldehyde and its ability to form various complexes with metals. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: Similar structure but lacks the aldehyde functional group.
1,2,3,4,5-Pentamethylcyclopenta-1,3-diene: Another isomer with different reactivity.
1,2,3,4,5-Pentamethylcyclopentadienyl: A ligand used in organometallic chemistry.
Uniqueness
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde is unique due to the presence of both the cyclopentadiene ring and the aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and form various complexes, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
73057-50-8 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-7-8(2)10(4)11(5,6-12)9(7)3/h6H,1-5H3 |
InChI Key |
CXRYQGVKQQCWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)C=O)C |
Origin of Product |
United States |
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